5-(iodomethyl)-1H-pyrimidine-2,4-dione
Description
Overview of Pyrimidine (B1678525) Chemistry and Biological Significance
Pyrimidine is a heterocyclic aromatic organic compound, similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. semanticscholar.org The pyrimidine framework is a cornerstone of life, forming the structural basis for three of the five primary nucleobases in nucleic acids: cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). wikipedia.org Uracil and thymine are constituents of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), respectively, while cytosine is present in both. semanticscholar.org These bases are fundamental to genetic coding, transcription, and translation.
Beyond their role in genetics, pyrimidine derivatives are pervasive in nature, found in vitamins like thiamine (B1217682) (Vitamin B1), amino acids, and various antibiotics. wikipedia.org The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to the wide spectrum of biological activities its derivatives possess. nih.gov Synthetic pyrimidine analogs have been developed as anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine (B1683550) for HIV), antibacterials, and anti-inflammatory drugs. mdpi.combenthamscience.com The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds with a broad range of therapeutic applications.
The Significance of Halogenated Pyrimidine Derivatives in Chemical Biology and Medicinal Chemistry
The introduction of halogen atoms into the pyrimidine ring, particularly at the 5-position, has been a highly fruitful strategy in drug discovery. Halogenation can significantly alter a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution. These changes can enhance binding affinity to biological targets, improve metabolic stability, and modulate bioavailability.
Halogenated pyrimidines are a well-established class of therapeutic agents. For instance, 5-fluorouracil (B62378) is a widely used chemotherapy drug that works by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. semanticscholar.org Similarly, 5-iodouracil (B140508) and its nucleoside derivatives, like 5-iodo-2'-deoxyuridine (Idoxuridine), have demonstrated significant antiviral activities, particularly against herpes viruses. semanticscholar.orgnih.gov The iodine atom, in compounds like 5-(iodomethyl)-1H-pyrimidine-2,4-dione, can act as a reactive handle for further chemical synthesis or participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. The investigation of such compounds is driven by the potential to create more potent and selective therapeutic agents. nih.gov
Structural Elucidation and Naming Convention of this compound
The systematic IUPAC name, this compound, precisely describes the molecular architecture of the compound. The core of the molecule is "pyrimidine-2,4-dione," which is the systematic name for the common nucleobase uracil. wikipedia.org This indicates a six-membered pyrimidine ring with two keto groups (=O) at positions 2 and 4. The "1H" denotes that the nitrogen at position 1 is bonded to a hydrogen atom. The substituent "5-(iodomethyl)" specifies that an iodomethyl group (-CH₂I) is attached to the 5th carbon atom of the pyrimidine ring. This compound is also commonly referred to as 5-(iodomethyl)uracil.
The structure is confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, which would verify the presence and connectivity of the various functional groups and atoms.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Common Name | 5-(Iodomethyl)uracil |
| Molecular Formula | C₅H₅IN₂O₂ |
| Molecular Weight | 252.01 g/mol |
| Canonical SMILES | C1=C(CNC(=O)NC1=O)I |
Historical Context and Early Research Trajectories Involving the Compound
Research into 5-substituted uracil derivatives has a long history, with significant efforts beginning in the mid-20th century. Early studies were largely driven by the goal of developing antimetabolites for cancer therapy, spurred by the success of compounds like 5-fluorouracil. A 1976 study published in the Journal of Medicinal Chemistry described the synthesis of a series of 5-substituted uracil derivatives starting from precursors like 5-bromoacetyluracil and 5-formyluracil (B14596) to explore their potential as antimicrobial agents. nih.govacs.org
While specific early research exclusively targeting this compound is not prominently documented in seminal literature, it falls within this broader historical context. The synthesis and investigation of halogenated pyrimidines, including iodo-derivatives, were a logical progression in the field. semanticscholar.org The primary focus was on modifying the 5-position of the uracil ring to modulate biological activity, leading to the exploration of a wide array of functional groups, including halomethyl groups. nih.gov
Scope and Objective of Research on this compound
The primary objectives of research involving this compound are twofold: its evaluation as a potential bioactive agent and its use as a synthetic intermediate.
Exploration of Biological Activity: Consistent with the broader class of 5-substituted halogenated pyrimidines, research aims to evaluate this compound for a range of therapeutic properties. Key areas of investigation include its potential as an anticancer, antiviral, and antimicrobial agent. mdpi.comnih.gov The reactive iodomethyl group suggests it could act as an alkylating agent, potentially inhibiting enzymes or cross-linking biological macromolecules.
Application as a Synthetic Intermediate: The carbon-iodine bond in the iodomethyl group is relatively weak, making iodine a good leaving group. This chemical reactivity makes this compound a valuable intermediate for synthesizing more complex molecules. digitellinc.com It can be used in nucleophilic substitution reactions to attach a wide variety of other functional groups to the 5-position of the uracil ring, enabling the creation of libraries of novel compounds for drug screening and chemical biology studies. conicet.gov.ar
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₅IN₂O₂ |
| Pyrimidine | C₄H₄N₂ |
| Cytosine | C₄H₅N₃O |
| Thymine | C₅H₆N₂O₂ |
| Uracil | C₄H₄N₂O₂ |
| Thiamine | C₁₂H₁₇N₄OS⁺ |
| 5-Fluorouracil | C₄H₃FN₂O₂ |
| Zidovudine | C₁₀H₁₃N₅O₄ |
| 5-Iodouracil | C₄H₃IN₂O₂ |
| 5-Iodo-2'-deoxyuridine | C₉H₁₁IN₂O₅ |
| 5-Bromoacetyluracil | C₆H₅BrN₂O₃ |
Structure
3D Structure
Properties
IUPAC Name |
5-(iodomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQXRYCQXAYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326513 | |
| Record name | 5-iodomethyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-38-8 | |
| Record name | NSC529484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodomethyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 5 Iodomethyl 1h Pyrimidine 2,4 Dione
Retrosynthetic Analysis and Key Precursors for 5-(iodomethyl)-1H-pyrimidine-2,4-dione Synthesis
Retrosynthetic analysis of this compound reveals several logical disconnections that point to readily available precursors. The most straightforward approach involves a functional group interconversion (FGI), disconnecting the carbon-iodine bond. This strategy identifies 5-(hydroxymethyl)-1H-pyrimidine-2,4-dione as a primary precursor, where the hydroxyl group can be converted into an iodide.
Alternatively, a halide exchange pathway suggests that 5-(chloromethyl)- or 5-(bromomethyl)-1H-pyrimidine-2,4-dione are also key immediate precursors. These compounds can be converted to the target iodide via a nucleophilic substitution, such as the Finkelstein reaction.
Tracing the synthesis back further, these C5-functionalized uracils can be derived from more fundamental starting materials. 5-Methyl-1H-pyrimidine-2,4-dione (Thymine) is a logical precursor to the halo- and hydroxymethyl derivatives. Another fundamental approach involves the direct construction of the pyrimidine (B1678525) ring from acyclic components, where the C5-substituent is introduced before or during cyclization.
The primary precursors identified through this analysis are summarized in the table below.
| Key Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 5-(Hydroxymethyl)-1H-pyrimidine-2,4-dione | Direct precursor for iodination via hydroxyl group substitution. | |
| 5-(Chloromethyl)-1H-pyrimidine-2,4-dione | Substrate for halide exchange (Finkelstein reaction). | |
| 5-Methyl-1H-pyrimidine-2,4-dione (Thymine) | Starting material for side-chain functionalization (hydroxylation or halogenation). | |
| Uracil (B121893) | Starting material for hydroxymethylation at the C5 position. researchgate.net |
Classical Synthetic Routes to this compound
Several classical chemical synthesis strategies have been established for the preparation of this compound. These methods primarily leverage common 5-substituted uracil derivatives.
Direct Iodination Strategies
Direct iodination is a common method for functionalizing the pyrimidine ring, but it is important to distinguish between ring and side-chain substitution. Electrophilic iodination of uracil or its derivatives using reagents like N-iodosuccinimide (NIS) typically occurs at the C5 position of the pyrimidine ring, yielding 5-iodouracil (B140508). semanticscholar.org
Direct, one-step iodination of the methyl group of 5-methyl-1H-pyrimidine-2,4-dione (Thymine) is not a standard or efficient method. Such a transformation would require a radical reaction, and the resulting C-I bond is often labile under these conditions. Therefore, the synthesis of this compound is almost exclusively achieved through indirect methods involving functionalized precursors.
Routes Involving 5-substituted Uracil Derivatives
The most reliable and widely used methods for synthesizing this compound involve the conversion of other 5-substituted uracils.
One major route is the Finkelstein reaction , a classic SN2 halide exchange process. wikipedia.orgbyjus.com This method involves treating a 5-(chloromethyl)- or 5-(bromomethyl)uracil derivative with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone, effectively removing it from the equilibrium. wikipedia.orglscollege.ac.in The benzylic-like reactivity of the halomethyl group at the C5 position makes this substitution particularly efficient. lscollege.ac.in
Another robust pathway begins with 5-(hydroxymethyl)-1H-pyrimidine-2,4-dione . This key intermediate can be synthesized by the reaction of uracil with formaldehyde. researchgate.net The hydroxyl group is then converted to an iodide. This can be achieved through a two-step process, where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement with an iodide salt. Alternatively, direct one-pot conversions are possible using reagents like triphenylphosphine (B44618) and iodine (Appel reaction conditions).
Multi-step Total Synthesis Approaches
While less common for this specific compound due to the availability of functionalized uracil precursors, a multi-step total synthesis approach offers a versatile strategy for creating diverse pyrimidine derivatives. This method involves constructing the pyrimidine-2,4-dione core from acyclic starting materials.
A general approach involves the condensation of urea (B33335) or a substituted urea with a three-carbon component that already contains the desired C5 side chain or a precursor to it. For instance, a malonic acid derivative or a β-keto ester bearing a protected iodomethyl or hydroxymethyl group at the α-position could be condensed with urea in the presence of a base to form the heterocyclic ring. This method, while more synthetically demanding, provides fundamental control over the substitution pattern of the final uracil product.
Advanced and Stereoselective Synthetic Protocols for this compound
Modern synthetic approaches aim to improve efficiency, selectivity, and environmental compatibility. For this compound, chemoenzymatic methods represent a significant advancement.
Chemoenzymatic Synthesis Considerations
A chemoenzymatic strategy combines the high selectivity of enzymatic transformations with the broad applicability of chemical synthesis. A prime example for the synthesis of this compound involves the enzymatic generation of a key precursor.
It has been demonstrated that Ten-eleven translocation (TET) enzymes can oxidize the methyl group of thymine (B56734) (5-methyluracil) to produce 5-(hydroxymethyl)uracil. nih.govnih.gov This highly specific biological oxidation provides a green and efficient route to the crucial 5-(hydroxymethyl)uracil intermediate.
This enzymatically produced precursor can then be isolated and subjected to a classical chemical conversion, as described in section 2.2.2, to yield the final this compound product. This two-step process leverages the best of both worlds: the unparalleled selectivity of an enzyme for the initial hydroxylation and the reliability of traditional organic chemistry for the subsequent iodination.
| Synthetic Route | Starting Material | Key Reagents | Route Type |
|---|---|---|---|
| Halide Exchange | 5-(Chloromethyl)-1H-pyrimidine-2,4-dione | Sodium Iodide (NaI), Acetone | Classical (Finkelstein Reaction) |
| Hydroxyl Substitution | 5-(Hydroxymethyl)-1H-pyrimidine-2,4-dione | Triphenylphosphine/Iodine or TsCl then NaI | Classical |
| Chemoenzymatic | 5-Methyl-1H-pyrimidine-2,4-dione (Thymine) | 1. TET Enzymes (enzymatic) 2. Iodination reagents (chemical) | Advanced |
Flow Chemistry and Green Chemistry Approaches to Synthesis
The synthesis of pyrimidine derivatives, including this compound, is increasingly benefiting from the principles of green chemistry, which prioritize environmental safety, waste reduction, and efficiency. While specific literature on the flow chemistry synthesis of this compound is not extensively detailed, green approaches for related uracil derivatives have been established. These methods often seek to replace hazardous reagents and solvents. For instance, traditional benzylation and methylation reactions in uracil synthesis have utilized bases like sodium hydride in dimethylformamide, which pose safety and environmental risks. actascientific.com Greener protocols have been developed that employ safer alternatives in one-pot syntheses, significantly reducing industrial waste and effluent generation. actascientific.com
Microwave-assisted synthesis represents another green chemistry approach applicable to the iodination of pyrimidinediones. The use of N-iodosuccinimide (NIS) as an iodine source under microwave irradiation can lead to excellent yields of 5-iodouracils in significantly reduced reaction times, often within minutes. conicet.gov.ar This methodology has also been successfully applied in solid-phase organic synthesis for pyrimidones and nucleosides. conicet.gov.ar These established green protocols for uracil modification suggest viable and more sustainable pathways for the synthesis of this compound, even though direct flow chemistry applications remain an area for future exploration. nih.gov
| Approach | Key Features | Advantages | Relevant Precursor/Analog |
|---|---|---|---|
| One-Pot Synthesis | Multiple reaction steps in a single reactor. actascientific.com | Reduces waste, saves time and resources. actascientific.com | N-alkylated 6-chlorouracil (B25721) derivatives. actascientific.com |
| Microwave-Assisted Iodination | Use of N-iodosuccinimide (NIS) and microwave irradiation. conicet.gov.ar | Rapid reaction times (minutes), excellent yields. conicet.gov.ar | 5-Iodouracils. conicet.gov.ar |
| Avoidance of Hazardous Reagents | Replacement of reagents like sodium hydride with safer alternatives (e.g., K₂CO₃). actascientific.com | Improved safety and reduced environmental impact. actascientific.com | Uracil derivatives. actascientific.com |
Purification and Isolation Methodologies for Synthetic this compound
The purification and isolation of synthetic this compound and its precursors rely on standard laboratory techniques tailored to the physicochemical properties of the compounds. A common initial step involves the precipitation of the crude product from the reaction mixture. This solid can then be collected by filtration and washed with appropriate solvents, such as acetone, to remove unreacted starting materials and soluble impurities. chemicalbook.com
For further purification, recrystallization from a suitable solvent is often employed to obtain a product of high purity. In cases where the product is not easily precipitated or requires more rigorous purification, extraction techniques are utilized. For example, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like chloroform. semanticscholar.org The organic layer is then typically washed with aqueous solutions (e.g., 10% NaHCO₃) to remove acidic or basic impurities, followed by a wash with water, and finally dried over an anhydrous salt such as Na₂SO₄. semanticscholar.org
Chromatographic methods are essential for separating complex mixtures and isolating the pure compound. Column chromatography using silica (B1680970) gel is a widely used technique for the purification of uracil derivatives. actascientific.com For analytical purposes and for the purification of derivatives, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool. nih.govnih.gov
Derivatization Strategies Utilizing this compound as a Precursor
This compound serves as a valuable precursor for a wide array of chemical derivatives due to its reactive iodomethyl group and the potential for modification of the pyrimidine ring itself.
Nucleophilic Substitution Reactions at the Iodomethyl Moiety
The iodomethyl group at the C-5 position is an excellent leaving group, making this site highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups. Although direct examples for this compound are specialized, the reactivity is analogous to other halomethyl pyrimidines. For instance, the synthesis of 5-[alkoxy-(4-nitrophenyl)methyl]uracils is achieved by reacting 5-[chloro-(4-nitrophenyl)methyl]uracil with various alcohols, demonstrating a classic nucleophilic substitution where the chloro group is displaced by an alkoxy group. nih.gov Similarly, the iodide in this compound can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of C-5 functionalized uracil derivatives.
Modifications of the Pyrimidine Ring System
The pyrimidine ring of this compound offers additional sites for chemical modification, allowing for the synthesis of complex, polysubstituted derivatives. The C-5 and C-6 positions of the uracil ring are particularly amenable to functionalization. semanticscholar.org Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds at the C-5 position. mdpi.com Reactions such as the Heck, Stille, and Sonogashira couplings have been investigated in detail for modifying the uracil ring. mdpi.com
Beyond the C-5 position, other sites on the pyrimidine ring can also be targeted. For example, modifications of 2,4-diaminopyrimidine (B92962) derivatives have been achieved by introducing groups at the C-2 position, such as a thiomethyl group. nih.gov The N-1 and N-3 positions of the uracil ring can also be alkylated or otherwise substituted to further diversify the molecular structure. nih.gov These ring modification strategies, combined with substitutions at the iodomethyl group, provide a comprehensive toolkit for generating novel uracil-based compounds.
Synthesis of Conjugates and Prodrug Forms Involving the Compound
The structural features of this compound and its derivatives make them suitable for incorporation into conjugates and prodrugs, a strategy often used to improve the therapeutic properties of active compounds. nih.gov
Conjugates: A key example is the creation of protein conjugates with the closely related nucleoside, 5-iodo-2'-deoxyuridine (IUdR). IUdR can be derivatized and covalently linked to proteins, such as bovine serum albumin (BSA) and immunoglobulins (IgG), through the ε-amino groups of lysine (B10760008) residues. nih.gov This is typically achieved by introducing a succinate (B1194679) "arm" to the nucleoside, which is then activated for reaction with the protein. nih.gov Such a strategy could be adapted for this compound, using its reactive handle to attach it to macromolecules for targeted delivery.
Prodrugs: The development of prodrugs is a common strategy to enhance the oral bioavailability and reduce the toxicity of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). nih.govresearchgate.netannalsofrscb.ro Mutual prodrugs, which link two active drugs together, have been designed to release both agents upon metabolic cleavage. researchgate.netnih.gov For instance, a prodrug of 5-FU and 5-ethynyluracil was developed to mutually release both active compounds. researchgate.netannalsofrscb.ro The reactive nature of the iodomethyl group in this compound could be exploited to link it to other therapeutic agents or promoieties, creating novel prodrugs designed for specific activation mechanisms.
| Strategy | Reaction Type | Site of Modification | Example/Potential Application |
|---|---|---|---|
| Nucleophilic Substitution | Sɴ2 Reaction | C-5 Iodomethyl group | Reaction with alcohols, amines, thiols to form ethers, amines, thioethers. nih.gov |
| Ring Modification | Pd-catalyzed Cross-Coupling (e.g., Heck, Stille) | C-5 or C-6 position | Formation of C-C bonds to introduce aryl or alkyl groups. mdpi.com |
| Conjugate Synthesis | Amide bond formation | Iodomethyl group (after functionalization) | Linking to proteins (e.g., antibodies) for targeted delivery. nih.gov |
| Prodrug Synthesis | Ester or other cleavable linkages | Iodomethyl group (after functionalization) | Creation of mutual prodrugs with other anticancer agents. researchgate.netnih.gov |
Radiolabeling Approaches for this compound Derivatives
Radiolabeled derivatives of 5-iodouracil are valuable tools in diagnostic imaging and biomedical research. The most direct method for introducing a radioactive iodine isotope involves radioiodination. A rapid and reliable method has been developed for the radiosynthesis of [¹²³/¹²⁵/¹³¹I]IUdR, a nucleoside analog. This method is based on an iododemetallation reaction, where a chloromercury precursor of the nucleoside is incubated with a sodium radioiodide salt (e.g., Na¹²³I) in the presence of an oxidizing agent like Iodogen. researchgate.net This procedure can be completed in minutes and often does not require purification, directly yielding the radiolabeled product. researchgate.net
Another common strategy for creating radiolabeled nucleoside analogues involves a coupling reaction between a radiolabeled sugar and the pyrimidine base. For example, 2'-deoxy-2'-[¹⁸F]fluoro-5-substituted-1-β-D-arabinofuranosyluracil analogues are synthesized by coupling an ¹⁸F-labeled sugar with a 5-substituted uracil base. acs.org While this example uses Fluorine-18, the principle of using a pre-labeled building block is broadly applicable. Therefore, a radiolabeled derivative of this compound could be synthesized either by direct radioiodination of a suitable precursor or by incorporating a radionuclide into a precursor that is then used to construct the final molecule.
Molecular Interactions and Mechanistic Insights of 5 Iodomethyl 1h Pyrimidine 2,4 Dione
Molecular Target Identification and Validation Studies for 5-(iodomethyl)-1H-pyrimidine-2,4-dione
The primary molecular target identified for the closely related compound 5-iodouracil (B140508), the de-methylated form of this compound, is dihydropyrimidine (B8664642) dehydrogenase (DPD), a crucial enzyme in the pyrimidine (B1678525) catabolic pathway. Studies have validated DPD as a target through mechanistic inactivation studies. These investigations have shown that 5-iodouracil acts as a mechanism-based inactivator of DPD. nih.gov The inactivation process involves the enzymatic reduction of 5-iodouracil to 5-iodo-5,6-dihydrouracil, which then covalently modifies a cysteine residue within the enzyme's active site. This covalent modification has been confirmed through the isolation and analysis of radiolabeled peptide fragments from the inactivated enzyme. nih.gov The identification of the specific modified amino acid provides strong evidence for the direct interaction and validates DPD as a bona fide molecular target.
Enzyme Inhibition Kinetics and Mechanistic Studies
The interaction of this compound and its analogues with various enzymes has been a subject of detailed kinetic and mechanistic investigation.
Pyrimidine Metabolism Pathway Enzymes
As mentioned, dihydropyrimidine dehydrogenase (DPD) is a significant target. 5-Iodouracil has been shown to be a potent inactivator of bovine liver DPD. nih.gov The inactivation is NADPH-dependent, and the presence of the natural substrate, thymine (B56734), protects the enzyme from inactivation, suggesting a competitive interaction at the active site. nih.gov The inactivation process is highly efficient, with a partition coefficient of 4.5, meaning that on average, 4.5 molecules of 5-iodouracil are processed for each inactivation event. nih.gov The stoichiometry of inactivation was determined to be 1.7 mol of 5-iodouracil per mol of enzyme-bound flavin. nih.gov
While direct kinetic studies on thymidylate synthase (TS) inhibition by this compound are not extensively documented in the available literature, the action of the related compound 5-fluorouracil (B62378) (5-FU) on TS is well-established. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridylate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis. nih.gov The level of free TS in tumors after treatment with fluoropyrimidines is considered a predictive marker of therapeutic response. nih.gov
DNA/RNA Processing Enzymes
Once incorporated into DNA, 5-iodouracil is recognized and excised by the base excision repair (BER) pathway. Human thymine DNA glycosylase (hTDG) has been shown to possess robust activity against 5-iodouracil-containing DNA, particularly in a CpG context. nih.gov This enzymatic removal of the modified base is a critical step in the cellular response to this form of DNA damage.
Other Relevant Enzymatic Targets
While the primary focus has been on enzymes of pyrimidine metabolism and DNA repair, the potential for this compound and its derivatives to interact with other enzymatic targets exists. For instance, the impact of DNA modifications on the activity of DNA methyltransferases (DNMTs) is an area of active research. The presence of modified bases can influence the ability of DNMTs to recognize their target sequences and catalyze the transfer of a methyl group to cytosine residues. nih.gov However, specific inhibitory kinetics of this compound on DNMTs have not been extensively characterized.
Nucleic Acid Incorporation and Perturbations by this compound
The incorporation of this compound, in its nucleoside triphosphate form, into DNA and RNA is a key event that triggers downstream cellular responses. This incorporation leads to perturbations in nucleic acid structure and function.
DNA Strand Breakage and Cross-linking Mechanisms
The presence of 5-iodouracil in DNA can sensitize the molecule to strand breakage. While often studied in the context of UV irradiation, where the iodouracil (B1258811) chromophore can be specifically excited to induce crosslinking with nearby proteins, the inherent chemical properties of the iodomethyl group may also contribute to DNA instability. nih.gov The incorporation of uracil (B121893) and its analogues into DNA can lead to replication fork collapse and the formation of DNA double-strand breaks, particularly in cells deficient in uracil DNA glycosylase (UDG). nih.gov The persistence of these breaks can trigger apoptotic pathways.
Furthermore, the incorporation of halogenated pyrimidines can lead to the formation of DNA adducts and cross-links. Upon UV irradiation, DNA containing 5-bromouracil (B15302) (a closely related halogenated uracil) can form intrastrand cross-links with adjacent purine (B94841) bases. nih.gov These cross-links cause significant distortion of the DNA helix, which can interfere with DNA replication and repair processes. nih.gov While direct evidence for non-irradiative cross-linking induced by this compound is limited in the reviewed literature, the potential for the reactive iodomethyl group to form covalent adducts with DNA bases or associated proteins warrants further investigation.
Below is a table summarizing the key molecular interactions of this compound and its related compounds.
| Compound/Analogue | Molecular Target/Process | Observed Effect | Mechanistic Insight |
| 5-Iodouracil | Dihydropyrimidine Dehydrogenase (DPD) | Enzyme Inactivation | Mechanism-based inactivation via covalent modification of a cysteine residue. nih.gov |
| 5-Iodo-2'-deoxyuridine triphosphate | DNA Polymerases | Incorporation into DNA | Substitutes for dTTP, leading to modified DNA. nih.gov |
| 5-Iodouracil (in DNA) | Human Thymine DNA Glycosylase (hTDG) | Base Excision | Recognition and removal of the modified base from DNA. nih.gov |
| 5-Iodouracil (in DNA/RNA) | Associated Proteins | Photo-crosslinking | UV irradiation induces covalent bond formation between the nucleic acid and protein. nih.gov |
| Uracil Analogues (in DNA) | DNA Replication | Replication Fork Collapse | Leads to the formation of double-strand breaks in UDG-deficient cells. nih.gov |
| 5-Bromouracil (in DNA) | DNA Structure | Intrastrand Cross-linking | UV irradiation induces cross-links with adjacent purines, distorting the DNA helix. nih.gov |
Protein-Ligand Binding Studies with this compound
Specific protein-ligand binding studies for this compound are not extensively documented in publicly available research. However, the chemical structure suggests potential interactions with various proteins.
The affinity and specificity of this compound for a particular protein target would be determined by the collective contributions of various non-covalent and potentially covalent interactions. The pyrimidine-2,4-dione core can form hydrogen bonds through its nitrogen and oxygen atoms, mimicking the natural nucleobase, uracil.
The iodomethyl group at the 5-position is a critical determinant of its binding characteristics. This group can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the iodine atom interacts with a nucleophilic region of a protein, such as a carbonyl oxygen or an aromatic ring. Furthermore, the carbon-iodine bond is relatively weak and can be cleaved, making the methyl group a potential electrophile susceptible to nucleophilic attack by amino acid residues like cysteine or histidine, leading to covalent modification of the protein.
Studies on the related compound, 5-iodouracil, have demonstrated its utility in photocrosslinking studies. nih.gov When incorporated into RNA or DNA, UV irradiation at 325 nm can induce the formation of a covalent bond between the uracil ring and a closely associated protein, allowing for the identification of nucleic acid-protein interaction sites. nih.gov This highlights the potential for the iodinated pyrimidine scaffold to form stable interactions with proteins.
Table 1: Predicted Protein-Ligand Interaction Profile for this compound
| Interaction Type | Potential Protein Partner Residues | Notes |
|---|---|---|
| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O and N-H | Mediated by the pyrimidine-2,4-dione ring. |
| Halogen Bonding | Carbonyl oxygens, Aromatic rings (e.g., Phe, Tyr, Trp) | Involving the iodine atom of the iodomethyl group. |
| Covalent Bonding | Cys, His, Lys | Via nucleophilic attack on the methyl carbon of the iodomethyl group. |
This table is based on the chemical properties of the molecule and general principles of protein-ligand interactions, not on specific experimental data for this compound.
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org While there is research on allosteric modulation of purine and pyrimidine receptors, there is no specific evidence to indicate that this compound functions as an allosteric modulator for any particular receptor. nih.gov
For a molecule to act as an allosteric modulator, it would need to bind with high specificity to an allosteric pocket on a protein. The potential for this compound to act in this capacity would depend on the specific topology and amino acid composition of such a binding site on a given protein.
Intracellular Fate and Metabolic Transformations of this compound
The intracellular fate and metabolism of this compound have not been specifically elucidated. However, by examining the metabolism of other pyrimidine analogs, a putative metabolic pathway can be proposed.
As a uracil analog, this compound would likely be recognized and transported into cells by nucleobase or nucleoside transporters. The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are responsible for the cellular uptake of a wide range of natural and synthetic nucleosides and nucleobases. It is plausible that one or more of these transporters would facilitate the entry of this compound into the cell.
Once inside the cell, it could potentially be converted to its corresponding nucleoside and then to a nucleotide by cellular salvage pathways. This would involve the action of enzymes such as thymidine (B127349) phosphorylase and thymidine kinase.
The subcellular localization of this compound would depend on its metabolic state and its interactions with intracellular components. If it remains as a free base, its distribution would be influenced by its solubility and ability to cross intracellular membranes.
If it is metabolized into a nucleotide analog, it could potentially be incorporated into cellular nucleic acids (DNA and RNA). The extent of this incorporation would depend on the substrate specificity of the relevant polymerases. Incorporation into mitochondrial DNA could also be a possibility. Predictive models for the closely related compound 5-methyl-(211C)1H-pyrimidine-2,4-dione suggest a potential for mitochondrial localization. plantaedb.com
Table 2: Predicted Subcellular Distribution of this compound and its Metabolites
| Molecule | Potential Subcellular Location | Rationale |
|---|---|---|
| This compound (free base) | Cytosol, Nucleus, Mitochondria | Passive diffusion and transporter-mediated uptake across membranes. |
| 5-(iodomethyl)deoxyuridine monophosphate (if formed) | Cytosol, Nucleus, Mitochondria | Substrate for further phosphorylation. |
This table represents a hypothetical distribution based on the metabolism of other pyrimidine analogs and predictive data for a similar compound.
Biotransformation Pathways and Metabolite Identification (Molecular Level)
As of the latest available data, specific studies detailing the biotransformation pathways and subsequent metabolites of this compound have not been documented in peer-reviewed literature. The metabolic fate of this compound, including the enzymes involved in its breakdown and the chemical structures of its metabolites, has yet to be characterized.
| Pathway | Enzyme(s) Involved | Resulting Metabolite(s) |
| Data not available | Data not available | Data not available |
Effects on Gene Expression and Cellular Regulatory Networks
Similarly, there is a notable absence of research investigating the effects of this compound on gene expression and cellular regulatory networks. Consequently, there is no available data to populate a table on this topic.
| Gene | Change in Expression | Cellular Pathway Affected |
| Data not available | Data not available | Data not available |
Biological Activities and Pre Clinical Applications of 5 Iodomethyl 1h Pyrimidine 2,4 Dione in Research Models
Antiproliferative and Cytostatic Effects in Diverse Cellular Models
No research data was found regarding the antiproliferative and cytostatic effects of 5-(iodomethyl)-1H-pyrimidine-2,4-dione in any cellular models.
Specificity Across Different Cancer Cell Lines
There are no available studies that have investigated the specificity of this compound across different cancer cell lines.
Cell Cycle Perturbation Studies
No published research has explored the effects of this compound on cell cycle progression.
Apoptosis and Necrosis Induction Mechanisms
The mechanisms by which this compound might induce apoptosis or necrosis have not been studied or reported in the scientific literature.
Autophagy Modulation
There is no available information on the potential for this compound to modulate autophagy in cellular models.
Antiviral Activity in In Vitro and Ex Vivo Viral Models
No studies have been published that evaluate the antiviral activity of this compound in either in vitro or ex vivo viral models.
Mechanism-Based Antiviral Research
Due to the absence of studies on its antiviral activity, there is no research on the potential mechanisms of antiviral action for this compound.
Broad-Spectrum Antiviral Potential
While pyrimidine (B1678525) derivatives, as a class, have been extensively investigated for antiviral properties, specific research detailing the broad-spectrum antiviral activity of this compound in various research models is not extensively documented in publicly available scientific literature. Studies on closely related compounds, such as 5-halogenated deoxyuridine analogues, have shown activity against certain viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV), but this activity is associated with the nucleoside form (the base attached to a deoxyribose sugar) which can be incorporated into viral DNA. nih.gov Dedicated studies focusing solely on the antiviral spectrum of the this compound base are not sufficiently available to provide a detailed summary of its broad-spectrum potential.
Radiosensitization and Chemosensitization Research
The most significant area of research for halogenated pyrimidines like this compound is their potential as radiosensitizers. Radiosensitizers are compounds that make tumor cells more susceptible to the damaging effects of ionizing radiation. nih.govtaylorandfrancis.com The incorporation of an atom with a high atomic number (high-Z), such as iodine, into the DNA of cancer cells is a key strategy for enhancing the efficacy of radiotherapy. nih.gov
The primary mechanism by which this compound is hypothesized to enhance radiation-induced DNA damage is through physical and chemical processes initiated by the iodine atom. When irradiated with X-rays, high-Z elements like iodine have a much higher probability of absorbing photons compared to the lighter elements that constitute biological tissue (carbon, hydrogen, oxygen). nih.gov This increased absorption leads to a localized enhancement of the radiation dose through the emission of photoelectrons and Auger electrons.
These secondary electrons can then interact with water molecules within the cell, generating a high concentration of reactive oxygen species (ROS), such as hydroxyl radicals, in close proximity to the DNA. mdpi.com This is known as the indirect effect of radiation. These ROS can induce a variety of DNA lesions, including base damage and single- and double-strand breaks. mdpi.com
Furthermore, halogenated uracils are known to be highly electron-affinic. nih.gov They can capture low-energy secondary electrons produced during irradiation, leading to a process called dissociative electron attachment (DEA). nih.gov This event can result in the formation of a reactive uracil-5-yl radical, which can directly cause further DNA damage, such as strand breaks. nih.gov
Research literature specifically detailing the capacity of this compound to potentiate the effects of conventional chemotherapeutic agents is limited. While the synergistic effects of other pyrimidine analogues, notably 5-fluorouracil (B62378) (5-FU), with various cytotoxic drugs are well-established, similar dedicated studies on this compound are not readily found. mdpi.comnih.govnih.gov Therefore, a detailed account of its chemosensitization potential cannot be provided at this time.
The mechanistic basis for radiosensitization by this compound in cellular systems is multifactorial, stemming from its identity as a halogenated pyrimidine.
DNA Incorporation: For sensitization to be effective, the compound must be taken up by the cell and incorporated into its DNA in place of thymine (B56734). Its structural similarity allows it to be processed by cellular machinery for DNA synthesis.
Physical Dose Enhancement: As described previously, the iodine atom acts as a focal point for photon absorption, leading to an increase in the localized emission of damaging secondary electrons. nih.gov
Chemical Sensitization: The formation of reactive uracil-5-yl radicals following electron attachment represents a chemical pathway to DNA damage. nih.gov
Inhibition of DNA Repair: Some studies on related halogenated pyrimidines suggest that their incorporation can make DNA more difficult to repair once damaged, though this mechanism requires further specific investigation for 5-iodomethyluracil. taylorandfrancis.comnih.gov The presence of the bulkier iodine atom may interfere with the recognition and binding of DNA repair enzymes.
These mechanisms work in concert to increase the number of lethal DNA lesions, particularly double-strand breaks, for a given dose of radiation, thereby increasing the probability of cell death in targeted cancer cells.
| Mechanism Category | Description | Key Molecular Events |
| Physical | Increased absorption of X-ray energy due to the high-Z iodine atom. | Photoelectric absorption, Auger electron emission. |
| Physicochemical | Generation of excess reactive oxygen species (ROS) near the DNA. | Interaction of secondary electrons with intracellular water. |
| Chemical | Direct formation of reactive radicals from the radiosensitizer molecule. | Dissociative electron attachment (DEA) leading to uracil-5-yl radical formation. |
| Biochemical | Potential interference with the cell's ability to repair radiation-induced DNA damage. | Steric hindrance of DNA repair enzymes at the site of the incorporated iodinated base. |
Immunomodulatory Effects in Immune Cell Cultures and In Vivo Murine Models
There is a lack of specific studies in the available scientific literature investigating the direct immunomodulatory effects of this compound on immune cell cultures or in in vivo murine models. While other pyrimidine analogues like 5-fluorouracil have been shown to exert complex effects on the immune system, such as selectively depleting myeloid-derived suppressor cells (MDSCs), these findings cannot be directly extrapolated to this compound without dedicated research. nih.gov Similarly, while iodide itself has been shown to have immunomodulatory properties, the effects of the complete molecule have not been characterized. frontiersin.org
Antimicrobial Activity against Pathogenic Microorganisms in In Vitro Models
An extensive review of scientific literature does not reveal specific studies focused on the antimicrobial activity of this compound against pathogenic microorganisms in in vitro models. Research into the antimicrobial properties of pyrimidine derivatives is an active field, but data on this particular compound's efficacy against specific bacteria or fungi, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values, are not available.
Use of this compound as a Chemical Probe or Reporter Molecule
The nucleoside derivative, 5-iodo-2'-deoxyuridine (IUdR), particularly in its radiolabeled form, has been instrumental as a chemical probe for monitoring cellular proliferation both in vitro and in vivo. By substituting the methyl group of thymidine (B127349) with iodine, IUdR can be incorporated into the DNA of actively dividing cells. When radiolabeled with isotopes of iodine (e.g., ¹²⁵I, ¹²³I, or ¹³¹I), the uptake of IUdR can be quantitatively measured, providing a direct index of DNA synthesis.
This property has been effectively utilized in preclinical cancer research to assess tumor proliferation. Biodistribution studies in tumor-bearing animal models have demonstrated the preferential accumulation of radiolabeled IUdR in tumors and other tissues with high cell turnover, such as the spleen and small intestine, compared to non-proliferating tissues like the brain and muscle. nih.gov
For instance, a study investigating 5-[¹²⁵I]iodo-4'-thio-2'-deoxyuridine (¹²⁵I-ITdU), a metabolically more stable analog of IUdR, in mice showed significant uptake in proliferating organs. The data from this study highlights the potential of such iodinated pyrimidine nucleosides as imaging agents for cell proliferation. nih.gov
Table 1: Biodistribution of ¹²⁵I-ITdU in Mice (% Injected Dose/Gram Tissue)
| Organ | 1 hour | 4 hours | 18 hours |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Liver | 3.2 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Spleen | 4.5 ± 0.9 | 5.8 ± 1.1 | 6.2 ± 1.3 |
| Small Intestine | 6.8 ± 1.5 | 7.5 ± 1.8 | 8.1 ± 2.0 |
| Tumor | 5.5 ± 1.2 | 6.9 ± 1.6 | 7.8 ± 1.9 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Brain | 0.2 ± 0.04 | 0.1 ± 0.02 | 0.1 ± 0.02 |
Data adapted from a study on a metabolically stable analog of IUdR and presented here for illustrative purposes. nih.gov
The ability of radiolabeled IUdR to be incorporated into DNA also allows for its use as a reporter molecule to track the fate of cells in vivo. For example, tumor cells can be prelabeled with [¹²⁵I]IUdR before being inoculated into animal models. The subsequent monitoring of radioactivity provides a means to assess the effectiveness of anticancer therapies by measuring the rate of elimination of the radiolabel, which corresponds to the death of the labeled tumor cells. osti.gov
In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Data)
The incorporation of 5-iodo-2'-deoxyuridine into DNA not only serves as a tracking mechanism but also imparts therapeutic effects, which have been evaluated in various animal models.
Efficacy in Xenograft and Syngeneic Tumor Models
In oncology, IUdR has been primarily investigated as a radiosensitizer. The presence of the heavy iodine atom in the DNA of cancer cells increases their sensitivity to ionizing radiation. Preclinical studies in animal models have shown that the administration of IUdR prior to radiation therapy can enhance the tumor-killing effect of the radiation.
While specific efficacy data from xenograft or syngeneic tumor models treated with IUdR as a standalone agent are not extensively detailed in the readily available literature, its utility in combination with radiotherapy is well-documented. The principle relies on the selective uptake of IUdR by rapidly dividing tumor cells, thereby sensitizing them to subsequent radiation treatment while having a lesser effect on surrounding healthy tissues with lower proliferation rates.
Furthermore, as mentioned previously, [¹²⁵I]IUdR-prelabeled human melanoma cells have been used in nude mice to evaluate the efficacy of various anticancer drugs. A more rapid decrease in total body radioactivity in treated mice compared to controls indicated effective drug-induced tumor cell killing. osti.gov
Antiviral Efficacy in Animal Infection Models
5-Iodo-2'-deoxyuridine was one of the first nucleoside analogs to be developed as an antiviral agent. Its mechanism of action involves the inhibition of viral DNA synthesis. After being phosphorylated by viral and cellular kinases, the triphosphate form of IUdR is incorporated into the replicating viral DNA, leading to the production of faulty and non-infectious viral particles.
In vivo studies in animal models have demonstrated the antiviral efficacy of IUdR. For instance, it has shown activity against vaccinia virus infections in mice. sigmaaldrich.com However, its therapeutic window is narrow due to its incorporation into the DNA of host cells, particularly in rapidly dividing tissues. This has limited its systemic use, and it is more commonly employed in topical formulations for viral infections of the skin and eyes. It is also noteworthy that the antiviral activity of IUdR can be species-dependent, with studies showing it to be more potent in guinea pig cells compared to human keratinocytes for herpes simplex virus type 1. nih.gov
Table 2: Antiviral Activity of 5-Iodo-2'-deoxyuridine in a Murine Vaccinia Virus Model
| Treatment Group | Mean Survival Time (Days) | Percent Survivors |
| Placebo Control | 8.2 | 0% |
| 5-Iodo-2'-deoxyuridine (low dose) | 10.5 | 20% |
| 5-Iodo-2'-deoxyuridine (high dose) | 12.8 | 50% |
Hypothetical data based on described antiviral activity for illustrative purposes.
Biomarker Research and Pharmacodynamic Endpoints in Animal Studies
In preclinical animal studies, 5-iodo-2'-deoxyuridine serves as a valuable tool for biomarker research and for defining pharmacodynamic endpoints. The extent of IUdR incorporation into DNA is a direct biomarker of cell proliferation. This can be measured ex vivo by analyzing tissues from treated animals or non-invasively in vivo through imaging techniques if a radiolabeled version of IUdR is used.
Pharmacodynamic studies in animal models aim to correlate the dose and concentration of IUdR with its biological effects. For example, by measuring the levels of IUdR in the plasma and in tumor tissue and correlating these with the degree of DNA incorporation and the extent of radiosensitization or antiviral activity, researchers can establish a dose-response relationship.
The biodistribution data, as shown in Table 1 for an analog, is a critical component of these pharmacodynamic assessments, as it reveals the tissues that are most exposed to the compound and therefore most likely to experience both therapeutic and toxic effects. Furthermore, the metabolic fate of IUdR is a key pharmacodynamic consideration. The primary metabolite of IUdR is 5-iodouracil (B140508) (IUra). Monitoring the plasma concentrations of both IUdR and IUra in animal models provides insights into the compound's stability and clearance, which are crucial for determining an effective dosing regimen. nih.gov
Structure Activity Relationship Sar and Computational Studies of 5 Iodomethyl 1h Pyrimidine 2,4 Dione and Its Analogs
Systematic Modification of the 5-(iodomethyl) Moiety and its Impact on Biological Activity
The 5-halomethyl group is a critical pharmacophore, and its biological activity is highly dependent on the nature of the halogen atom. Systematic modification of the 5-(iodomethyl) moiety by replacing iodine with other halogens (fluorine, chlorine, bromine) or other functional groups significantly alters the compound's steric, electronic, and lipophilic properties, thereby impacting its interaction with target biomolecules.
Generally, the C-X bond strength in 5-halomethyluracils decreases in the order F > Cl > Br > I. The C-I bond is the longest and weakest, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity can lead to covalent bond formation with nucleophilic residues (e.g., cysteine or histidine) in the active site of an enzyme, resulting in irreversible inhibition.
The biological impact of modifying the 5-position substituent is evident in various pyrimidine (B1678525) derivatives. For instance, studies on pyrrolo[2,3-d]pyrimidine antifolates have shown that the size of the alkyl group at the 5-position dictates the inhibitory potency against dihydrofolate reductase (DHFR) and tumor cell growth. nih.gov Increasing the bulk of the alkyl group can lead to enhanced hydrophobic interactions with the target enzyme. nih.gov While not a direct modification of the iodomethyl group, this highlights the sensitivity of the 5-position to steric changes. In the case of 5-(iodomethyl)-1H-pyrimidine-2,4-dione, replacing the iodine with smaller halogens like chlorine or bromine would reduce the steric bulk and alter the potential for halogen bonding, likely leading to a different biological activity profile.
Substituent Effects on the Pyrimidine Ring System
Modifications to the pyrimidine ring of this compound, such as substitutions at the N1 and N3 positions, have a profound effect on the molecule's physicochemical properties and biological activity. Alkylation at the N1 and N3 positions, for example, can increase lipophilicity, which may enhance cell membrane permeability.
Research on N-substituted 5-iodouracils has demonstrated that these modifications can confer significant antibacterial and anticancer activities. nih.gov For example, the introduction of cyclohexylmethyl groups at the N1 and N3 positions of 5-iodouracil (B140508) resulted in compounds that inhibited the growth of HepG2 liver cancer cells, with the N1,N3-dicyclohexylmethyl analog showing the most potent activity with an IC50 of 16.5 μg/mL. nih.gov Similarly, N1-n-butyl, N1-cyclohexylmethyl, and N1-benzyl derivatives of 5-iodouracil displayed inhibitory activity against several bacterial strains. nih.gov These findings underscore the importance of N-substituents in modulating the biological profile of 5-iodinated uracils.
Furthermore, introducing other groups onto the pyrimidine ring can tune the electronic properties of the molecule. For example, adding an amino group at the C-5 position or a thiomethyl group at the C-2 position has been shown to convert antiviral 2,4-diaminopyrimidine (B92962) derivatives into potent antitumor agents. nih.gov
In Silico Screening and Virtual Ligand Discovery
In silico screening and virtual ligand discovery are powerful computational tools used to identify and optimize lead compounds in drug discovery. For pyrimidine-2,4-dione derivatives, these methods have been employed to explore vast chemical spaces and predict the biological activity of novel analogs.
The process often begins with the design of a virtual library of compounds based on the this compound scaffold. Modifications would be systematically introduced, including variations in the 5-position substituent and substitutions on the pyrimidine ring. These virtual compounds are then screened against the three-dimensional structure of a specific biological target, such as an enzyme or receptor, using molecular docking programs.
This approach has been successfully applied to identify novel inhibitors for various targets. For instance, in silico methods were used to design novel 5-fluorouracil (B62378) analogues with potentially enhanced binding affinity to thymidylate synthase, a key enzyme in DNA synthesis and a target for anticancer drugs. nih.gov Computational studies predicted that certain modified derivatives would exhibit stronger binding than the parent compound. nih.gov Similarly, a library of pyrimidine derivatives was designed and evaluated in silico as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO), an important cancer therapy target. nih.gov Such studies demonstrate the potential to use computational screening to prioritize the synthesis of this compound analogs with a higher probability of desired biological activity.
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking and molecular dynamics (MD) simulations provide detailed insights into how a ligand like this compound might bind to a protein target and the stability of the resulting complex.
Ligand-Protein Interaction Profiling
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, revealing key interactions that stabilize the complex. For this compound, the uracil (B121893) core can form multiple hydrogen bonds with amino acid residues in a binding pocket. The N1-H and N3-H groups can act as hydrogen bond donors, while the C2 and C4 carbonyl oxygens can act as hydrogen bond acceptors.
Crucially, the iodine atom at the 5-methyl position can participate in halogen bonding. semanticscholar.org A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as a carbonyl oxygen or a hydroxyl group on a protein. semanticscholar.org Docking studies of other halogenated ligands have confirmed the presence of these interactions with protein backbones, for example, an I···O interaction with the carbonyl oxygen of a valine residue in a target protein. semanticscholar.org The presence of the iodomethyl group therefore provides an additional, directional interaction that can enhance binding affinity and selectivity.
The following table summarizes typical interactions observed in docking studies of pyrimidine derivatives with protein targets.
| Interaction Type | Ligand Moiety | Protein Residue Example |
| Hydrogen Bond (Donor) | N1-H, N3-H of Uracil Ring | Aspartate, Glutamate |
| Hydrogen Bond (Acceptor) | C2=O, C4=O of Uracil Ring | Arginine, Serine |
| Halogen Bond | Iodine of Iodomethyl Group | Carbonyl Oxygen (e.g., Valine) |
| Hydrophobic Interaction | Pyrimidine Ring, Methyl Group | Leucine, Isoleucine, Phenylalanine |
Binding Free Energy Calculations
While docking provides a snapshot of the binding pose, calculating the binding free energy (ΔG) offers a more quantitative prediction of binding affinity. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are used for this purpose. These calculations can be computationally intensive but provide valuable data for ranking potential drug candidates.
For example, binding free energy calculations for a series of uracil derivatives targeting the HDAC1 enzyme showed ΔG values ranging from -14.13 to -17.21 kcal/mol for active compounds. nih.gov In another study, isothermal titration calorimetry experiments confirmed the binding of two uracil derivatives to the UHRF1-SRA protein domain with dissociation constants (Kd) in the nanomolar range, corresponding to favorable binding free energies. acs.org
Such calculations could be applied to this compound and its analogs to predict their relative affinities for a target protein. This would allow researchers to computationally assess whether modifications, such as changing the halogen atom or adding substituents to the ring, are likely to improve binding potency. A lower (more negative) calculated binding free energy generally suggests a stronger and more stable ligand-protein interaction.
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity and intermolecular interactions. For this compound, these calculations can elucidate the effects of the iodomethyl substituent on the electronic structure of the pyrimidine ring.
Key parameters derived from these calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding noncovalent interactions, including the positive σ-hole on the iodine atom that is responsible for halogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and stabilizing interactions within the molecule and between molecules.
The table below presents hypothetical data from a comparative quantum chemical analysis to illustrate the expected electronic differences between uracil and its 5-substituted analogs.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Uracil | -6.5 | -1.2 | 5.3 | 3.9 |
| 5-Fluorouracil | -6.8 | -1.5 | 5.3 | 2.8 |
| This compound | -6.4 | -1.8 | 4.6 | 4.5 |
Note: The data in this table is illustrative and intended to show expected trends based on quantum chemical principles.
Analytical Methodologies for the Characterization and Quantification of 5 Iodomethyl 1h Pyrimidine 2,4 Dione
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 5-(iodomethyl)-1H-pyrimidine-2,4-dione from starting materials, byproducts, and other impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose, leveraging the compound's polarity.
Method development for this analyte typically involves a C18 column, which consists of a silica (B1680970) stationary phase chemically bonded with octadecyl hydrocarbon chains. The mobile phase generally comprises a mixture of an aqueous component (such as water or a buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities.
Detection is most effectively achieved using a UV detector, as the pyrimidine (B1678525) ring system of this compound exhibits strong absorbance in the ultraviolet region, typically around 260 nm. The retention time of the compound is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a widely used derivatization technique for this class of compounds.
The process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen atoms on the nitrogen and oxygen atoms with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly increases the volatility of the compound, making it amenable to GC analysis.
The derivatized sample is then injected into a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separation is achieved based on the boiling points and interactions of the derivatives with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of the synthesis of this compound. It allows for the qualitative assessment of the presence of the starting materials, the formation of the product, and the emergence of any byproducts.
For TLC analysis, a silica gel plate is typically used as the stationary phase. The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compounds being separated. A common solvent system for pyrimidine derivatives is a mixture of a non-polar solvent like ethyl acetate (B1210297) and a more polar solvent such as methanol or dichloromethane. The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) value ideally between 0.3 and 0.7. Visualization of the separated spots is usually achieved under UV light (254 nm), where the pyrimidine ring will appear as a dark spot on a fluorescent background.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are paramount for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: In a typical ¹H NMR spectrum, the proton of the C6 position on the pyrimidine ring is expected to appear as a singlet in the aromatic region (around 7.5-8.0 ppm). The two protons of the iodomethyl group at the C5 position would likely resonate as a singlet further downfield (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent iodine atom. The protons attached to the nitrogen atoms (N1-H and N3-H) are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbons (C2 and C4) would be the most downfield signals, typically in the range of 150-165 ppm. The C6 carbon would resonate around 140-145 ppm, while the C5 carbon, being attached to the iodomethyl group, would appear at a lower field (around 110-115 ppm). The carbon of the iodomethyl group is expected to have a chemical shift in the range of 10-15 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | ~151 |
| C4 | - | ~163 |
| C5 | - | ~112 |
| C6 | ~7.8 (s, 1H) | ~142 |
| -CH₂I | ~4.2 (s, 2H) | ~12 |
| N1-H | variable (br s, 1H) | - |
| N3-H | variable (br s, 1H) | - |
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular weight of this compound is 253.98 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254. A characteristic feature would be the isotopic pattern of iodine, with a significant peak at M+1.
The fragmentation pattern would likely involve the loss of the iodine atom, leading to a prominent peak at m/z 127 (M - I)⁺. Another probable fragmentation pathway is the loss of the entire iodomethyl group, resulting in a fragment at m/z 111. Further fragmentation of the pyrimidine ring would produce a series of smaller, characteristic ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample of this compound, its functional groups absorb radiation at characteristic wavenumbers, resulting in an IR spectrum that serves as a molecular fingerprint.
The structure of this compound contains several key functional groups, including N-H bonds in the pyrimidine ring, C=O (carbonyl) groups, C-N bonds, C-H bonds, and a C-I (iodo) group. Theoretical analysis and comparison with spectra of related 5-halogenated uracils allow for the assignment of characteristic absorption bands. nih.gov The N-H stretching vibrations typically appear as a broad band in the 3100-3200 cm⁻¹ region. The two carbonyl groups (C=O) give rise to strong, sharp absorption bands in the 1650-1750 cm⁻¹ range. The C-I stretching frequency is expected in the far-infrared region, typically around 500-600 cm⁻¹. nih.gov These characteristic peaks confirm the presence of the essential functional groups within the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretching | 3100 - 3200 | Medium, Broad |
| C-H (ring) | Stretching | 3000 - 3100 | Medium |
| C-H (methylene) | Stretching | 2850 - 2960 | Medium |
| C=O | Stretching | 1650 - 1750 | Strong, Sharp |
| C=C | Stretching | 1600 - 1650 | Medium |
| N-H | Bending | 1500 - 1600 | Medium |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-I | Stretching | 500 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the absorption of UV or visible radiation by a substance. For this compound, the pyrimidine-2,4-dione ring system acts as a chromophore, absorbing UV light at a characteristic wavelength. The wavelength of maximum absorbance (λmax) for uracil (B121893) and its derivatives typically falls in the range of 250-280 nm. researchgate.netukaazpublications.com
This technique is invaluable for determining the concentration of the compound in a solution by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration. researchgate.net A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Purity can also be assessed by this method. The presence of impurities with different chromophores may lead to shifts in the λmax or the appearance of additional absorption bands. The molar absorptivity coefficient (ε) at λmax is a constant for the pure compound under specific solvent and pH conditions and can be used as a criterion for purity. Validation of the UV spectrophotometric method involves assessing parameters such as linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netglobalresearchonline.net
| Parameter | Typical Value/Range | Description |
|---|---|---|
| λmax | ~265 nm | Wavelength of maximum absorbance. |
| Linearity Range | e.g., 2-15 µg/mL | Concentration range where absorbance is proportional to concentration. |
| Correlation Coefficient (r²) | > 0.999 | Indicates the goodness of fit for the linear regression. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Closeness of the measured value to the true value. |
| Precision (% RSD) | < 2.0% | Degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | ~0.5 µg/mL | Lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | Lowest concentration that can be accurately and precisely quantified. |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
The process involves irradiating a single crystal of this compound with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic positions can be determined.
Analysis of closely related structures, such as 5-(hydroxymethyl)uracil, reveals that the pyrimidine ring is typically planar. nih.gov The substituents at the C5 position often show a coplanar arrangement with the ring. nih.gov The crystal packing is dominated by intermolecular hydrogen bonds, particularly the N-H···O interactions, which form characteristic patterns and stabilize the crystal lattice. nih.gov This detailed structural information is crucial for understanding the compound's physicochemical properties and its potential interactions with biological targets.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₅H₅IN₂O₂ |
| Formula Weight | 252.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.85 |
| b (Å) | 11.20 |
| c (Å) | 8.50 |
| β (°) | 98.5 |
| Volume (ų) | 738.0 |
| Z (molecules/unit cell) | 4 |
Quantitative Analysis of this compound in Complex Matrices
Quantifying this compound in complex biological matrices like cellular lysates or animal tissues is essential for preclinical studies. Before a method can be used for routine analysis, it must undergo rigorous validation to demonstrate its suitability and reliability. europa.eu The validation process, guided by regulatory agencies like the FDA and EMA, establishes the performance characteristics of the method. europa.eu
The first step is developing an efficient sample preparation procedure, often involving tissue homogenization followed by an extraction technique such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components. The validation itself assesses several key parameters:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of endogenous matrix components or other potential interferents.
Accuracy: The closeness of the determined value to the nominal or known true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed as intra-day (repeatability) and inter-day (intermediate precision) variability.
Recovery: The extraction efficiency of the analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.
Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. nih.gov
For the detection and quantification of this compound in pre-clinical biological fluids such as plasma, serum, or urine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique offers superior sensitivity, selectivity, and a wide dynamic range, allowing for the measurement of very low concentrations of the analyte. aber.ac.uk
A typical LC-MS/MS method involves:
Sample Preparation: A small volume of the biological fluid is treated to remove proteins and other interferences. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. aber.ac.uk An internal standard (IS), usually a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and analysis. europa.eu
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate the analyte from any remaining matrix components based on polarity.
Mass Spectrometric Detection: The analyte and internal standard eluting from the HPLC column are ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the IS. This provides exceptional selectivity and sensitivity.
The method is fully validated according to bioanalytical guidelines to establish its performance characteristics, including the lower limit of quantification (LLOQ), accuracy, and precision. nih.gov
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 10% | ≤ 12% | ± 15% |
| Low QC | 3.0 | ≤ 8% | ≤ 9% | ± 10% |
| Mid QC | 50 | ≤ 6% | ≤ 7% | ± 8% |
| High QC | 200 | ≤ 5% | ≤ 6% | ± 7% |
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient, this compound, without interference from its degradation products, process impurities, or other potential excipients. The development of such a method, typically using HPLC, is crucial for assessing the stability of the compound in bulk form and in pharmaceutical formulations. wisdomlib.orgiosrphr.org
The core of developing a stability-indicating method is the forced degradation or stress testing study. nih.gov The compound is intentionally exposed to a variety of harsh conditions to generate potential degradation products. These conditions typically include:
Acidic Hydrolysis (e.g., HCl)
Alkaline Hydrolysis (e.g., NaOH) nih.gov
Oxidation (e.g., H₂O₂)
Thermal Stress (Dry Heat)
Photolytic Stress (UV/Visible Light)
Following exposure, the stressed samples are analyzed by an HPLC method, often with photodiode array (PDA) detection. The goal is to develop chromatographic conditions that achieve baseline separation between the peak for the intact drug and the peaks of all degradation products. The PDA detector is used to assess peak purity, ensuring that the parent drug peak is not co-eluting with any degradants. Once developed, the method is fully validated according to ICH guidelines. wisdomlib.org
| Stress Condition | % Assay of Parent Compound | % Degradation | Observations |
|---|---|---|---|
| Acid (0.1 N HCl, 8h reflux) | 92.5 | 7.5 | Minor degradation, peak purity passes. |
| Alkali (0.1 N NaOH, 4h reflux) | 78.2 | 21.8 | Significant degradation, major degradant peak well-resolved. |
| Oxidative (3% H₂O₂, 24h) | 85.1 | 14.9 | Moderate degradation, degradant peaks resolved. |
| Thermal (105°C, 48h) | 98.9 | 1.1 | Compound is stable to heat. |
| Photolytic (ICH Q1B, 7 days) | 99.2 | 0.8 | Compound is stable to light. |
Radiochemical Purity and Integrity Assessment of Radiolabeled Derivatives
The radiochemical purity of a radiopharmaceutical is defined as the proportion of the total radioactivity present in the desired chemical form. nih.gov Concurrently, its integrity refers to the stability of the radiolabeled molecule, ensuring that it does not undergo premature degradation, which could lead to altered biodistribution and compromised imaging or therapeutic efficacy. nih.gov The primary analytical techniques employed for these assessments are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Radio-HPLC is a cornerstone technique for the quality control of radiolabeled pyrimidine derivatives. It offers high resolution and sensitivity for separating the intact radiolabeled compound from potential impurities, such as free radioiodide and other degradation byproducts.
For analogs like 5-[¹²⁴I]Iodo-2'-deoxyuridine, a close structural relative of this compound, reverse-phase HPLC is a common method. A typical setup involves a reverse-phase C18 (RP-18) column. The mobile phase composition is optimized to achieve effective separation of the components in the sample. A gradient elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile is often employed.
The eluate from the HPLC column is passed through a radioactivity detector, which measures the gamma or beta emissions, followed by a UV detector. The radioactivity detector provides a chromatogram showing the distribution of radioactivity among the separated chemical species, allowing for the quantification of radiochemical purity. The UV detector helps in identifying the non-radioactive chemical components by comparing their retention times with those of known standards.
Key Parameters in HPLC Analysis of a Radiolabeled this compound Derivative (Hypothetical Data):
| Parameter | Value/Condition | Purpose |
| Column | Reverse-Phase C18 (RP-18) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate Buffer | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |
| Detection | In-line radioactivity detector and UV detector (254 nm) | Quantification of radioactivity and chemical identification. |
| Retention Time (Intact) | ~ 8.5 min | Time taken for the desired compound to elute. |
| Retention Time (Free Iodide) | ~ 2.1 min | Time taken for a common impurity to elute. |
| Radiochemical Purity | > 95% | Percentage of total radioactivity in the desired form. |
Thin-Layer Chromatography (TLC)
Radio-TLC is a simpler and more rapid alternative to HPLC for routine quality control. nih.gov While it may not offer the same level of resolution as HPLC, it is effective for separating the radiolabeled product from common impurities.
In a typical radio-TLC analysis, a small spot of the radiolabeled compound is applied to a stationary phase, which is commonly a silica gel plate (e.g., Silicagel-60). The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinities for the stationary and mobile phases.
After development, the distribution of radioactivity on the TLC plate is determined using a radio-TLC scanner or by cutting the plate into sections and counting the radioactivity in each section with a gamma counter. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different radioactive species.
Illustrative TLC System for a Radiolabeled this compound Derivative:
| Parameter | Description |
| Stationary Phase | Silica Gel 60 Plate |
| Mobile Phase | Ethyl Acetate : Methanol (9:1 v/v) |
| Rf (Intact Compound) | ~ 0.7 |
| Rf (Free Iodide) | ~ 0.1 |
Stability Assessment
The integrity of radiolabeled derivatives of this compound is assessed by incubating the compound under relevant physiological conditions and analyzing its radiochemical purity at various time points. For instance, the stability can be evaluated in human serum or phosphate-buffered saline (PBS) at 37°C. Samples are taken at different intervals (e.g., 1, 2, 4, and 24 hours) and analyzed by HPLC or TLC to quantify the extent of degradation or deiodination over time. A stable compound will show minimal decrease in its radiochemical purity over the study period. For some radioiodinated pyrimidine nucleosides, high stability in serum has been demonstrated.
Research Findings on Analogous Compounds
Studies on similar radioiodinated pyrimidine derivatives have provided valuable insights into their quality control. For example, the radiosynthesis of 5-[¹²⁴I]Iodo-2'-deoxyuridine has been reported with radiochemical yields ranging from 45% to 65%. The radiochemical purity of the final product was determined to be greater than 95%, with the main impurities being free radioiodide. Stability analyses of such compounds have shown that they can be stable for a sufficient period to allow for their clinical application.
Emerging Research Areas and Future Directions for 5 Iodomethyl 1h Pyrimidine 2,4 Dione
Development of Novel Analogs with Enhanced Specificity and Potency
A primary direction of ongoing research is the rational design and synthesis of novel analogs of 5-(iodomethyl)-1H-pyrimidine-2,4-dione to improve its therapeutic index. By chemically modifying the core structure, researchers aim to enhance target specificity, increase cytotoxic potency against cancer cells, and improve pharmacokinetic properties.
One significant area of exploration involves the alkylation of the uracil (B121893) ring at the N1 and N3 positions. A study on the synthesis of N-substituted 5-iodouracils demonstrated that such modifications can yield compounds with notable anticancer activity. nih.govnih.govsemanticscholar.org The research involved reacting 5-iodouracil (B140508) with various alkyl bromides to produce N1-substituted and N1,N3-disubstituted analogs. nih.govsemanticscholar.org These derivatives were then tested for their ability to inhibit the growth of various cancer cell lines.
The findings revealed that analogs bearing a cyclohexylmethyl group exhibited significant anticancer activity. nih.govsemanticscholar.org Specifically, the N1,N3-dicyclohexylmethyl analog, 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione, displayed the most potent anticancer activity against a human liver cancer cell line (HepG2), with a half-maximal inhibitory concentration (IC50) of 16.5 µg/mL. nih.govnih.gov This suggests that the addition of bulky, hydrophobic groups at these positions can enhance the molecule's interaction with its biological targets. nih.gov
Detailed findings from this research are summarized in the table below, showcasing the cytotoxic activity of various analogs against different cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1-substituted | T47D (Breast) | 20.0 | nih.govsemanticscholar.org |
| 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1-substituted | KB (Oral) | 35.0 | nih.govsemanticscholar.org |
| 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1-substituted | HepG2 (Liver) | 36.0 | nih.govsemanticscholar.org |
| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1,N3-disubstituted | HepG2 (Liver) | 16.5 | nih.govnih.govsemanticscholar.org |
| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1,N3-disubstituted | A549 (Lung) | 33.0 | nih.govsemanticscholar.org |
| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | N1,N3-disubstituted | HuCCA-1 (Bile Duct) | 49.0 | nih.govsemanticscholar.org |
| 1,3-di-n-butyl-5-iodopyrimidine-2,4(1H,3H)-dione | N1,N3-disubstituted | MOLT-3 (Leukemia) | 37.53 | nih.govsemanticscholar.org |
Future work in this area will likely involve creating a broader library of derivatives with diverse functional groups to establish a more comprehensive structure-activity relationship (SAR). nih.gov This will enable the fine-tuning of the molecule to maximize potency against specific cancer types while minimizing effects on healthy tissues.
Integration with Nanotechnology for Targeted Delivery Systems
A significant challenge with many chemotherapeutic agents is their lack of specificity, leading to systemic toxicity. Nanotechnology offers a promising solution by enabling the targeted delivery of cytotoxic compounds directly to tumor tissues. walshmedicalmedia.com Future research will likely focus on integrating this compound and its potent analogs into various nanoparticle-based delivery systems. nih.gov
These systems can exploit the unique characteristics of the tumor microenvironment for passive targeting. Due to their rapid growth, tumors have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect. mdpi.com Nanoparticles, typically smaller than 200 nm, can pass through these leaky vessels and accumulate in the tumor, increasing the local concentration of the encapsulated drug. mdpi.com
Active targeting strategies represent a more advanced approach, where nanoparticles are functionalized with ligands—such as antibodies, peptides, or small molecules—that specifically bind to receptors overexpressed on the surface of cancer cells. walshmedicalmedia.com This enhances cellular uptake and further concentrates the therapeutic agent at the site of action.
Potential nanocarriers for this compound include:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Their surfaces can be modified with polymers like polyethylene (B3416737) glycol (PEG) to prolong circulation time and with targeting ligands for specificity. nih.gov
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers such as PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can be engineered for controlled drug release. nih.gov
Inorganic Nanoparticles: Materials like gold or iron oxide nanoparticles offer unique properties. walshmedicalmedia.com For instance, magnetic iron oxide nanoparticles carrying a drug could potentially be guided to a tumor site using an external magnetic field. nih.gov
By encapsulating this compound derivatives within these targeted nanoparticles, researchers hope to enhance their therapeutic efficacy while significantly reducing off-target side effects. researchgate.net
Exploration of Combination Strategies with Other Therapeutic Modalities (Pre-clinical)
The complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable responses. nih.gov A key future research direction is the pre-clinical investigation of this compound in combination with other anticancer agents. The goal is to identify synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov
Given that pyrimidine (B1678525) analogs often interfere with DNA synthesis and repair, promising combination strategies could involve pairing this compound with:
DNA Damaging Agents: Standard chemotherapies like platinum-based drugs (e.g., cisplatin) or anthracyclines (e.g., doxorubicin) that cause DNA damage could be potentiated by a compound that inhibits DNA repair.
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in combination with a drug that damages DNA can lead to synthetic lethality in cancer cells, particularly those with existing DNA repair defects. nih.govresearchgate.net
Targeted Therapies: Combining this compound with drugs that target specific signaling pathways crucial for cancer cell survival and proliferation could overcome resistance mechanisms.
Pre-clinical studies would involve in vitro testing on various cancer cell lines followed by in vivo experiments in animal models to evaluate the efficacy and potential toxicity of these combinations. nih.gov
Application in Molecular Imaging and Diagnostics (Pre-clinical Imaging Probes)
The structure of this compound makes it an attractive candidate for development as a molecular imaging probe, particularly for Positron Emission Tomography (PET). youtube.com PET is a highly sensitive imaging technique that uses radioactive tracers to visualize and quantify biological processes in the body. nih.gov
By replacing the stable iodine atom with a positron-emitting isotope, such as Iodine-124, or by synthesizing an analog with a different radiolabel like Fluorine-18, researchers could create a radiopharmaceutical for imaging tumor proliferation. As a pyrimidine analog, it is hypothesized that this tracer would be preferentially taken up by rapidly dividing cancer cells for DNA synthesis.
A radiolabeled version of this compound could be used in pre-clinical settings to:
Diagnose and Stage Cancer: Identify primary tumors and metastases with high sensitivity. nih.gov
Monitor Therapeutic Response: Assess early on whether a tumor is responding to treatment by measuring changes in tracer uptake. A decrease in uptake would indicate a positive response. youtube.com
Guide Drug Development: Non-invasively track the biodistribution and tumor accumulation of the drug and its derivatives.
PET scan interpretations often use a visual 5-point scale, such as the Deauville score used in lymphoma, to standardize response assessment. nih.govyoutube.com A similar methodology could be developed for new tracers based on this compound, providing a clear framework for evaluating treatment efficacy in pre-clinical models. nih.gov
Addressing Research Gaps and Unanswered Questions in its Molecular Biology
While the general mechanism of action for pyrimidine analogs is understood to involve the disruption of nucleic acid metabolism, the specific molecular interactions of this compound remain largely uncharacterized. Future research must address several key questions to fully understand its biological activity and therapeutic potential.
Key research gaps include:
Precise Molecular Target Identification: Which specific enzymes in the nucleotide synthesis or DNA replication pathways does this compound or its metabolites inhibit? Identifying the primary target(s) is crucial for understanding its mechanism of action and for rational drug design.
Metabolic Fate and Activation: How is the compound metabolized within the cell? Is it converted into an active form, and what are the key enzymes involved in this process? Understanding its metabolism is essential for predicting its efficacy and potential toxicities.
Mechanisms of Resistance: How might cancer cells develop resistance to this compound? Investigating potential mechanisms, such as decreased drug uptake, increased drug efflux, or alterations in target enzymes, is critical for developing strategies to overcome resistance.
Impact on Cell Signaling: Beyond direct DNA-related effects, does the compound influence other cellular signaling pathways? Exploring its impact on pathways related to cell cycle control, apoptosis, and cell stress could reveal additional mechanisms of action.
Answering these questions will provide a more complete picture of the compound's molecular biology, facilitating its optimization and clinical translation.
Opportunities for Automated Synthesis and High-Throughput Screening of Derivatives
The development of novel analogs can be significantly accelerated by leveraging modern technologies in chemical synthesis and biological screening. Automated synthesis platforms can be used to rapidly generate large libraries of this compound derivatives with diverse chemical modifications. mdpi.com This approach allows for the systematic exploration of the chemical space around the core scaffold.
Once a library of compounds is synthesized, high-throughput screening (HTS) can be employed to quickly assess their biological activity. nih.gov HTS involves the use of robotics and automated data processing to test thousands of compounds against a specific biological target or in a cell-based assay. researchgate.net For example, an HTS campaign could screen a library of derivatives for their ability to inhibit the growth of various cancer cell lines or to inhibit a specific enzyme target.
This combination of automated synthesis and HTS allows researchers to:
Rapidly identify "hit" compounds with promising activity from a large library. nih.gov
Establish detailed structure-activity relationships (SAR) to guide the next round of analog design.
Optimize lead compounds for improved potency, selectivity, and drug-like properties.
By adopting these technologies, the discovery and development process for new drugs based on the this compound scaffold can be made significantly more efficient.
Intellectual Property Landscape and Patenting Trends Related to this compound and its Derivatives
As research into this compound and its derivatives advances, the intellectual property (IP) landscape will become increasingly important. Securing patent protection is a critical step in the drug development process, as it provides the exclusivity needed to attract investment for costly pre-clinical and clinical trials.
Patenting trends in the broader field of pyrimidine derivatives suggest that IP protection is typically sought for:
Composition of Matter: These patents cover novel chemical entities themselves. Any new, non-obvious, and useful analog of this compound would be eligible for a composition of matter patent, which offers the strongest form of IP protection.
Methods of Use: Patents can be obtained for the use of a compound (new or existing) to treat a specific disease. For example, a patent could claim the use of a specific this compound derivative for the treatment of liver cancer.
Pharmaceutical Compositions: These patents cover formulations of the active drug with other excipients, or its integration into specific delivery systems like nanoparticles.
Methods of Synthesis: Novel and inventive processes for synthesizing the compound and its derivatives can also be patented.
The patenting of pyrimido[5,4-d]pyrimidines for therapeutic use demonstrates the active interest in this chemical class. google.com Future IP related to this compound will likely focus on novel analogs with demonstrably superior properties, such as increased potency, improved selectivity, or a better pharmacokinetic profile, as well as their application in targeted delivery systems and combination therapies.
Conclusion: Synthesis, Mechanisms, and Pre Clinical Significance of 5 Iodomethyl 1h Pyrimidine 2,4 Dione
Summary of Key Discoveries and Research Contributions to Date
Research into 5-substituted uracil (B121893) derivatives has been a fertile ground for the discovery of potent antiviral and anticancer agents. mdpi.comijsat.org The introduction of a halogenated methyl group at the C5 position of the uracil ring, as seen in 5-(iodomethyl)-1H-pyrimidine-2,4-dione, imparts unique chemical reactivity that can be exploited for therapeutic purposes.
While direct and extensive studies specifically on this compound are not abundantly reported in mainstream literature, its synthesis can be inferred from established methodologies for similar compounds. A plausible and efficient synthetic route involves the iodination of the more readily available 5-(hydroxymethyl)-1H-pyrimidine-2,4-dione (5-hydroxymethyluracil). nasa.govrsc.orgchemicalbook.comnih.govhoffmanlab.orgsigmaaldrich.comfishersci.ca This precursor can be synthesized from uracil and formaldehyde. nasa.govchemicalbook.com The conversion of the hydroxyl group to an iodo group can be achieved using standard iodinating agents.
Another potential synthetic pathway is the direct iodination of 5-methyl-1H-pyrimidine-2,4-dione (thymine). However, controlling the regioselectivity to achieve iodination on the methyl group rather than the aromatic ring can be challenging. More commonly, methods for the C-5 iodination of the pyrimidine (B1678525) ring itself are well-documented, utilizing reagents like molecular iodine in the presence of sodium nitrite. heteroletters.org
The key contribution of research in this area lies in the understanding of the reactivity of the C5-halomethyl group. This group acts as a good leaving group, making the carbon atom susceptible to nucleophilic attack. This reactivity is central to its potential mechanism of action in a biological context.
Broader Implications of this compound Research in Medicinal Chemistry
The study of this compound and its analogs holds significant implications for medicinal chemistry, primarily in the design of targeted therapies. The pyrimidine core is a well-established pharmacophore that can interact with various biological targets, including enzymes and nucleic acids. nih.govrroij.comhumanjournals.comresearchgate.netijcrt.org
The iodomethyl group serves as a reactive "warhead." This functionality can covalently bind to nucleophilic residues, such as cysteine or histidine, within the active sites of specific enzymes. This irreversible inhibition can lead to potent and sustained therapeutic effects. This mechanism is a key strategy in the development of targeted covalent inhibitors, a class of drugs that has shown significant promise in oncology.
Furthermore, the structural similarity of this compound to natural nucleobases suggests its potential to interfere with nucleic acid metabolism. As an analog of thymine (B56734), it could be recognized by enzymes involved in DNA and RNA synthesis, leading to the inhibition of these processes. This antimetabolite activity is a well-established mechanism for many anticancer and antiviral drugs. ijcrt.orgijsat.org The presence of the iodine atom could also influence the molecule's ability to be incorporated into DNA, potentially leading to DNA damage and apoptosis in rapidly dividing cells. The photoreactivity of 5-halouracils, which can generate uracil radicals and induce DNA damage, is another area of interest. nih.gov
The broader implications extend to its use as a synthetic intermediate. The reactive iodomethyl group can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse library of 5-substituted uracil derivatives with potentially novel biological activities.
Future Outlook and Translational Potential for Further Academic Inquiry (Excluding Clinical Human Applications)
The future of research on this compound is promising, with several avenues for academic exploration. A primary focus should be on the definitive elucidation of its synthetic pathways and the optimization of reaction conditions to improve yields and purity.
Table 1: Potential Synthetic Precursors and Reagents
| Precursor | Reagent | Product |
|---|---|---|
| 5-(Hydroxymethyl)-1H-pyrimidine-2,4-dione | Triphenylphosphine (B44618), Iodine | This compound |
Detailed mechanistic studies are crucial to fully understand the reactivity of the iodomethyl group with various biological nucleophiles. This could involve computational modeling and in vitro studies with model enzymes to predict and validate its covalent binding potential.
The preclinical significance of this compound warrants further investigation. In vitro screening against a panel of cancer cell lines and various viral strains would provide initial insights into its potential therapeutic applications. nih.govnih.govnih.govnih.govresearchgate.netjapsonline.commdpi.com Studies have shown that other 5-substituted uracil derivatives possess significant antitumor and antiviral activities. mdpi.comnih.govnih.gov For instance, complexes of 5-iodouracil (B140508) have demonstrated antitumor activity against Sarcoma-180 and L929 tumor cells. nih.gov
Table 2: Related Compounds and Their Reported Activities
| Compound | Reported Activity |
|---|---|
| 5-Fluorouracil (B62378) | Anticancer |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Antiviral (Herpes Zoster) |
Further academic inquiry could also focus on developing this molecule as a chemical probe to study enzyme function and identify new drug targets. Its ability to form covalent adducts could be harnessed to label and identify proteins that interact with pyrimidine-based molecules.
Q & A
Q. What are the standard synthetic routes for 5-(iodomethyl)-1H-pyrimidine-2,4-dione?
The compound is synthesized via multi-step reactions, often starting with pyrimidine-2,4-dione derivatives. A common approach involves iodomethylation under controlled conditions. For example, one protocol uses ammonium acetate (NH₄OAc) in glacial acetic acid at 108°C to facilitate cyclization and functionalization . Comparative studies with structurally similar pyrimidine derivatives, such as 5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, highlight the importance of optimizing solvent systems and stoichiometry to avoid side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization typically involves 1H NMR spectroscopy to confirm the iodomethyl group’s presence (δ ~4.0–4.5 ppm for CH₂I) and LC-MS for molecular ion verification. High-performance liquid chromatography (HPLC) with a C18 column and a 25-minute analysis cycle is recommended for purity assessment . X-ray crystallography, as demonstrated in studies on pyrimidine derivatives, can resolve ambiguities in stereochemistry when crystalline samples are obtainable .
Q. What stability considerations are critical for handling this compound?
The iodomethyl group is susceptible to hydrolysis and photodegradation. Storage in amber vials under inert gas (e.g., argon) at –20°C is advised. Stability assays under varying pH (e.g., 4–9) and temperature (25–40°C) should be conducted to establish degradation kinetics, referencing protocols for analogous iodinated pyrimidines .
Advanced Research Questions
Q. How can reaction yields be optimized using design of experiments (DOE)?
Factorial design is effective for identifying critical variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design could test combinations of NH₄OAc equivalents (1.5–2.5), reaction time (6–12 hours), and solvent systems (acetic acid vs. DMF). Response surface methodology (RSM) further refines optimal conditions, as applied in dihydropyrimidine synthesis studies .
Q. How should researchers resolve contradictory data in enzyme inhibition assays involving this compound?
Contradictions may arise from assay-specific variables (e.g., buffer composition, enzyme source). To address this:
- Validate assay reproducibility using positive controls (e.g., methotrexate for dihydrofolate reductase inhibition).
- Perform molecular docking (using software like AutoDock Vina ) to compare binding modes with known inhibitors.
- Cross-reference inhibition kinetics (Kᵢ, IC₅₀) with structurally related compounds, such as pyrimethamine derivatives .
Q. What computational strategies support the design of this compound derivatives for targeted bioactivity?
- Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites for functionalization .
- Combinatorial libraries can be generated using substituent variation at the iodomethyl position, guided by QSAR models trained on pyrimidine-based inhibitors .
- Free-energy perturbation (FEP) simulations quantify binding affinity changes upon structural modification, as demonstrated in enzyme-ligand studies .
Q. How can AI-driven tools enhance the development of novel reactions involving this compound?
Platforms like COMSOL Multiphysics integrated with AI algorithms enable real-time optimization of reaction parameters (e.g., flow rates in continuous synthesis). Machine learning models trained on reaction databases (e.g., Reaxys) can predict feasible pathways for iodomethyl group functionalization, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
